molecular formula C11H14BCl2NO2 B567436 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257651-49-2

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B567436
M. Wt: 273.948
InChI Key: ZKIKGOMOMBWEOI-UHFFFAOYSA-N
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Description

“2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

Overview of Pyridine Derivatives

Pyridine derivatives, including 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are recognized for their significant role across various scientific research areas. These compounds exhibit a wide range of biological activities and serve as key intermediates in the synthesis of medicinal and pharmaceutical products. The structural diversity of pyridine derivatives makes them valuable for exploring novel therapeutic agents with activities such as antifungal, antibacterial, anticancer, anti-obesity, and anti-inflammatory effects (Alrooqi et al., 2022).

Medicinal Importance and Chemosensing Applications

Pyridine derivatives are instrumental in developing chemosensors due to their high affinity for various ions and neutral species, indicating their extensive applicability in analytical chemistry. Their ability to act as highly effective chemosensors for detecting different species highlights their importance in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, pyridine-based compounds are utilized for their versatility as ligands and catalysts. Their role in facilitating reactions and enhancing the efficiency of chemical processes underscores the significance of pyridine derivatives in synthetic organic chemistry and the development of novel synthetic methodologies (Guan et al., 2016).

Role in Agrochemical Development

The application of pyridine derivatives extends to agrochemicals, where they contribute to the discovery and enhancement of pesticides, including fungicides, insecticides, and herbicides. The innovative approach of Intermediate Derivatization Methods highlights the potential of pyridine-based compounds in discovering novel lead compounds in the agrochemical field, demonstrating their critical role in addressing global agricultural challenges (Guan et al., 2016).

properties

IUPAC Name

2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIKGOMOMBWEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746343
Record name 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1257651-49-2
Record name 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257651-49-2
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